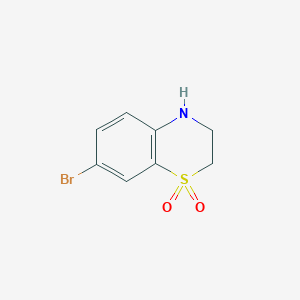
5-Bromo-4-chloroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-chloroquinoline-3-carbonitrile: is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various pharmaceutical and chemical applications. The presence of bromine, chlorine, and nitrile groups in this compound makes it a valuable intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloroquinoline-3-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Chlorination: The chlorine atom is introduced via a chlorination reaction using chlorine gas or a chlorinating agent such as thionyl chloride.
Nitrile Introduction: The nitrile group is introduced through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature Control: Maintaining specific temperatures to optimize reaction conditions.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide, potassium hydroxide, or other nucleophilic reagents.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products:
Substituted Quinoline Derivatives: Products with various functional groups replacing the bromine or chlorine atoms.
Coupled Products: Complex molecules formed through coupling reactions.
科学的研究の応用
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of coordination complexes.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of drugs due to its biological activity.
Antimicrobial Agents: Investigated for its antimicrobial properties.
Industry:
Dye and Pigment Production: Used in the synthesis of dyes and pigments.
Material Science:
作用機序
The mechanism of action of 5-Bromo-4-chloroquinoline-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine, chlorine, and nitrile groups can influence its binding affinity and specificity.
類似化合物との比較
4-Chloroquinoline-3-carbonitrile: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Bromoquinoline-3-carbonitrile: Lacks the chlorine atom, leading to different chemical properties.
5-Bromo-4-chloroquinoline:
Uniqueness:
Functional Groups:
Versatility: Its ability to undergo various chemical reactions and its potential use in multiple fields highlight its versatility.
特性
分子式 |
C10H4BrClN2 |
|---|---|
分子量 |
267.51 g/mol |
IUPAC名 |
5-bromo-4-chloroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H4BrClN2/c11-7-2-1-3-8-9(7)10(12)6(4-13)5-14-8/h1-3,5H |
InChIキー |
WLVPFJKNQFYRQF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C(C(=C2C(=C1)Br)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-prop-2-ynylpyrrolidine-2-carboxylic acid](/img/structure/B13648317.png)
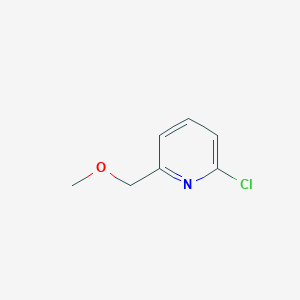
![5-[4-(3,5-dicarboxyphenyl)-3-(dimethylamino)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13648339.png)
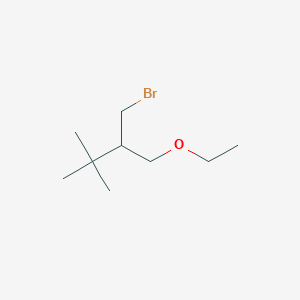
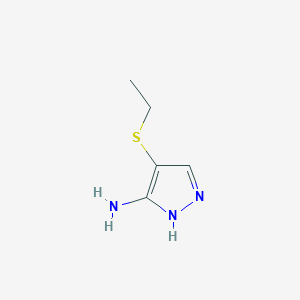



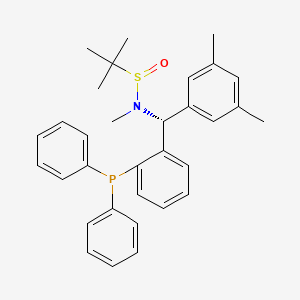
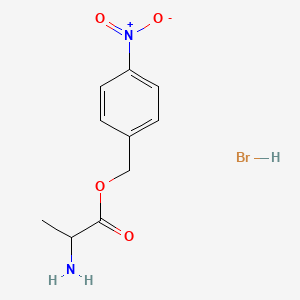
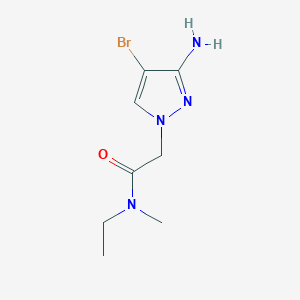
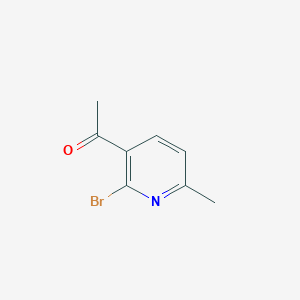
![N-[2-[[1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid](/img/structure/B13648386.png)
